

Illuminating the Kinase: Immunofluorescence Staining for DYRK1A Target Localization

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Compound of Interest

Compound Name: *DYRK1*

Cat. No.: *B15579194*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial serine/threonine kinase involved in a myriad of cellular processes, including neurodevelopment, cell cycle regulation, and signal transduction.[1][2] Its dysregulation is implicated in several pathologies, most notably Down syndrome and Alzheimer's disease.[2][3] Understanding the precise subcellular localization of DYRK1A and its diverse array of target proteins is paramount for elucidating its function and for the development of targeted therapeutics. Immunofluorescence (IF) microscopy is a powerful technique to visualize the spatial distribution of proteins within a cell, providing critical insights into their functional state and interactions. This document provides a comprehensive guide for the immunofluorescence staining of DYRK1A and its targets, complete with detailed protocols and data presentation guidelines.

Data Presentation: Subcellular Localization of DYRK1A and its Targets

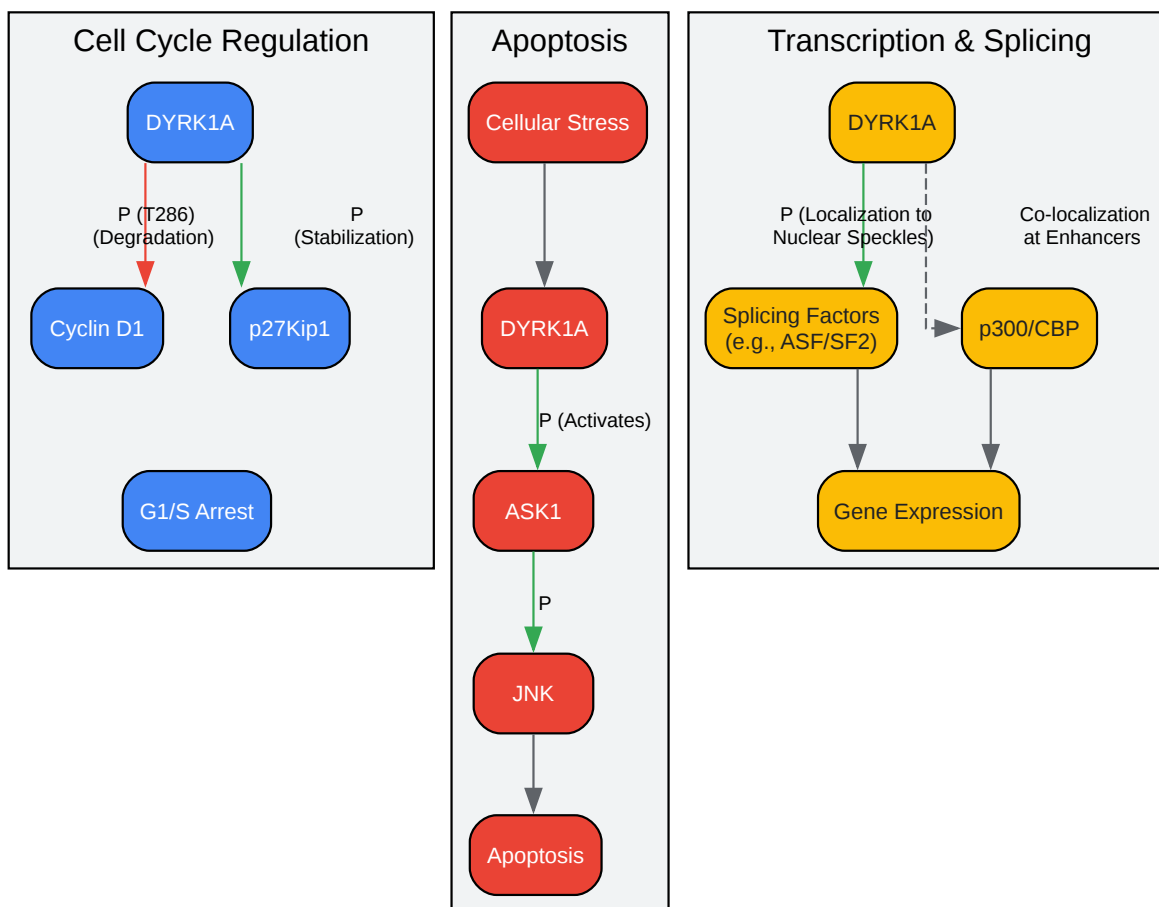
DYRK1A exhibits both nuclear and cytoplasmic localization, with a notable enrichment in nuclear speckles, which are dynamic subnuclear structures involved in pre-mRNA splicing.[4][5]

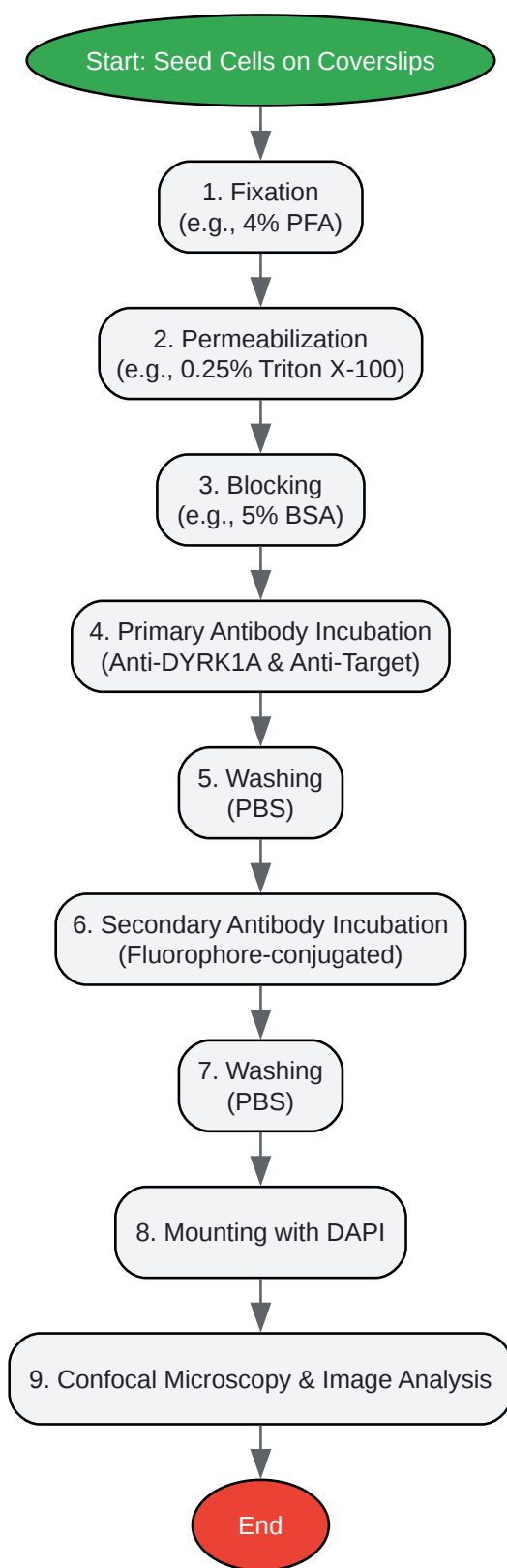
The localization of its target proteins can be constitutive or dynamically regulated by DYRK1A-mediated phosphorylation. The following table summarizes the known subcellular localization of key DYRK1A targets.

Target Protein	Predominant Localization	Co-localization with DYRK1A	Quantitative Data (Example)
Splicing Factors (e.g., ASF/SF2, SC35)	Nuclear Speckles	Yes, in nuclear speckles[1][5]	Pearson's Correlation Coefficient: ~0.55 (partial co-localization) [6]
STAT3	Cytoplasm (inactive), Nucleus (active)	Yes, in the nucleus[7]	DYRK1A depletion decreases nuclear translocation of STAT3.[7]
Cyclin D1	Nucleus, Cytoplasm	Yes[8]	DYRK1A phosphorylation promotes Cyclin D1 degradation.[3][8]
EGFR	Plasma Membrane, Endosomes	Co-localization on endosomes upon EGF stimulation.[9]	DYRK1A inhibition promotes EGFR degradation.[10]
p300/CBP	Nucleus	Yes, on enhancers and promoters.[11]	ChIP-seq data shows significant co-occupancy.[11]
ASK1	Cytoplasm	Interaction demonstrated.	-
α -synuclein	Cytoplasm, Presynaptic terminals	Interaction demonstrated.	-

Signaling Pathways Involving DYRK1A

DYRK1A is a central node in several signaling pathways, influencing a wide range of cellular outcomes. The following diagrams illustrate some of the key pathways regulated by DYRK1A.





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References

- 1. Increased Dosage of Dyrk1A Alters Alternative Splicing Factor (ASF)-regulated Alternative Splicing of Tau in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DYRK1A accumulates in splicing speckles through a novel targeting signal and induces speckle disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DYRK1A reinforces epithelial-mesenchymal transition and metastasis of hepatocellular carcinoma via cooperatively activating STAT3 and SMAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide co-localization of active EGFR and downstream ERK pathway kinases mirrors mitogen-inducible RNA polymerase 2 genomic occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DYRK1A destabilizes EGFR and reduces EGFR-dependent glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
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